molecular formula C15H11BrO2 B12894602 2-Bromo-3-(phenoxymethyl)benzofuran CAS No. 88879-45-2

2-Bromo-3-(phenoxymethyl)benzofuran

Katalognummer: B12894602
CAS-Nummer: 88879-45-2
Molekulargewicht: 303.15 g/mol
InChI-Schlüssel: DXYPNQSZSVLASM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-(phenoxymethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of a bromine atom at the second position and a phenoxymethyl group at the third position of the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(phenoxymethyl)benzofuran typically involves the following steps:

    Phenoxymethylation: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 2-bromo-3-hydroxybenzofuran with phenoxymethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-(phenoxymethyl)benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-(phenoxymethyl)benzofuran has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(phenoxymethyl)benzofuran depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-3-(methoxymethyl)benzofuran: Similar structure but with a methoxymethyl group instead of a phenoxymethyl group.

    2-Chloro-3-(phenoxymethyl)benzofuran: Similar structure but with a chlorine atom instead of a bromine atom.

    3-(Phenoxymethyl)benzofuran: Lacks the bromine atom at the second position.

Uniqueness

2-Bromo-3-(phenoxymethyl)benzofuran is unique due to the presence of both the bromine atom and the phenoxymethyl group, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

88879-45-2

Molekularformel

C15H11BrO2

Molekulargewicht

303.15 g/mol

IUPAC-Name

2-bromo-3-(phenoxymethyl)-1-benzofuran

InChI

InChI=1S/C15H11BrO2/c16-15-13(10-17-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-9H,10H2

InChI-Schlüssel

DXYPNQSZSVLASM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.